molecular formula C17H16ClN3O3 B3117825 Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 227617-16-5

Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B3117825
CAS No.: 227617-16-5
M. Wt: 345.8 g/mol
InChI Key: AWNNCSNMXIGQCF-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 227617-16-5) is a pyrazolopyridine derivative characterized by a 1H-pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a chlorine atom. The 5-position features an ethyl ester moiety, which is critical for modulating solubility and biological interactions. This compound is synthesized via methods analogous to related pyrazolopyridines, such as chlorination using phosphorus oxychloride (POCl3) and nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3/c1-3-24-17(22)14-8-19-16-13(15(14)18)9-20-21(16)10-11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNNCSNMXIGQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501127573
Record name 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227617-16-5
Record name 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227617-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501127573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the reaction of 4-methoxybenzyl chloride with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 Chlorine

The C4 chlorine exhibits high electrophilicity, enabling displacement by nucleophiles such as amines, alkoxides, and thiols. Microwave irradiation significantly enhances reaction efficiency.

Key Reactions:

Reagent/ConditionsProductYieldSource
Primary amines (e.g., propylamine)4-Amino derivatives54–88%
Secondary amines (e.g., piperidine)4-(Dialkylamino)pyrazolopyridines65–78%
Sodium methoxide4-Methoxy derivatives60–72%

Mechanism : The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the electron-withdrawing pyridine nitrogen activates the C4 position for attack . Microwave irradiation reduces reaction times from hours to minutes (e.g., 10 min at 150°C) .

Hydrolysis of the Ester Group

The ethyl ester at C5 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, which are precursors for further functionalization.

Conditions and Outcomes:

ReagentProductApplicationSource
NaOH (aqueous)5-Carboxylic acidIntermediate for amide coupling
H₂SO₄/EtOHAcid-catalyzed esterification byproductsSide reaction in polar solvents

Note : The carboxylic acid derivative is rarely isolated; it is typically used in situ for subsequent reactions.

Cross-Coupling Reactions

The C4 chlorine participates in palladium-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Examples:

Reaction TypeCatalyst SystemCoupling PartnerProductYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃Arylboronic acids4-Arylpyrazolopyridines45–65%
Buchwald-HartwigPd₂(dba)₃, XantphosAmines4-Aminopyrazolopyridines (alternative to SNAr)50–70%

Limitations : Steric hindrance from the 4-methoxybenzyl group at N1 may reduce yields in bulky coupling partners.

Reductive Dechlorination

Catalytic hydrogenation removes the C4 chlorine, forming unsubstituted pyrazolopyridines.

ConditionsProductYieldSource
H₂, Pd/C (10% wt)4-Dechloro derivative85–90%
Raney Ni, H₂ (1 atm)4-Hydrogen analog80–88%

Application : Generates a reactive site for late-stage functionalization .

Cyclization Reactions

The ester and amino groups (if introduced) facilitate cyclization to form tricyclic frameworks.

Example Pathway:

  • Step 1 : Amination at C4 with hydrazine yields 4-hydrazinyl derivative.

  • Step 2 : Heating with diketones (e.g., acetylacetone) forms fused pyridopyrimidine rings .

Yield : 60–75% under Dean-Stark conditions .

Functionalization of the Methoxybenzyl Group

The 4-methoxybenzyl (PMB) group at N1 can be oxidatively cleaved for deprotection or modified for prodrug synthesis.

ReagentProductApplicationSource
DDQ, CH₂Cl₂/H₂ON1-Deprotected pyrazolopyridineAccess to free NH analogs
HNO₃, AcOHNitro-PMB derivativesRadiolabeling precursors

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolopyridine derivatives exhibit varied biological activities depending on substituents at the 1-, 4-, and 5-positions. Below is a systematic comparison of the target compound with key analogs (Table 1), followed by detailed analysis.

Table 1: Structural and Functional Comparison of Pyrazolopyridine Derivatives

Compound Name 1-Position Substituent 4-Position Substituent 5-Position Group Key Biological Activity IC50/EC50 (µM) Reference IDs
Target Compound 4-Methoxybenzyl Chloro CO2Et Not reported N/A
Ethyl 4-chloro-1-(cyclopropylmethyl)-... Cyclopropylmethyl Chloro CO2Et PET imaging ligand N/A
L87 (Ethyl 4-((4-(4-methylphenylsulfonamido)butyl)amino)-1-phenyl-...) Phenyl (4-Methylphenylsulfonamido)butylamino CO2Et Antimalarial, potential antiviral 3.46–9.30 (anti-P. falciparum)
Ethyl 1-benzyl-4-chloro-... Benzyl Chloro CO2Et Unknown N/A
Compound 5 (Ethyl 4-(phenylamino)-1-phenyl-...) Phenyl Phenylamino CO2Et Antiviral (hypothesized) N/A
Derivative 89 (R2 = Cl) Phenyl Chloro CN Antimalarial 3.60 (anti-P. falciparum)
1-Position Modifications
  • 4-Methoxybenzyl (Target Compound) : The 4-methoxy group enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler alkyl or aryl groups. This substituent is less explored in published studies but is structurally similar to benzyl groups used in antiviral agents .
  • Phenyl/Benzyl (L87, Compound 5, Derivative 89) : Aromatic groups at the 1-position are common in antimalarial and antiviral derivatives. For example, L87’s phenyl group facilitates π-π stacking interactions with Plasmodium falciparum targets .
4-Position Modifications
  • Chloro (Target Compound, Derivative 89) : The chloro group acts as a leaving group, enabling further functionalization (e.g., nucleophilic substitution with amines). In Derivative 89, the 4-chloro/CN combination showed moderate anti-malarial activity (IC50 = 3.60 µM) .
  • Amino/Sulfonamido (L87, Compound 5): Amino groups enhance hydrogen bonding capacity.
5-Position Modifications
  • CO2Et vs. CN : Ethyl esters (CO2Et) generally exhibit higher anti-malarial activity than nitriles (CN). For instance, CO2Et-containing derivatives in showed IC50 values 2–3 times lower than CN analogs .

Biological Activity

Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 227617-16-5) is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, synthesis, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C17H16ClN3O3
  • Molecular Weight : 345.78 g/mol
  • Purity : >97%

The compound features a chloro and methoxy substituent, which may influence its biological interactions and pharmacological properties.

Antimycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines in combating Mycobacterium tuberculosis. This compound was evaluated for its antitubercular activity through molecular docking studies and in vitro assays. The results indicated that derivatives of this compound could inhibit pantothenate synthetase, an essential enzyme for bacterial growth, demonstrating promising activity against the H37Rv strain of M. tuberculosis .

Anticancer Properties

Pyrazolo[3,4-b]pyridine derivatives are known for their anticancer properties. Studies have shown that these compounds can inhibit various kinases involved in cancer progression, including cyclin-dependent kinases and protein kinases . Specific derivatives have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Other Biological Activities

  • Anti-inflammatory Effects : Compounds in this class have exhibited the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • CNS Activity : Some pyrazolo[3,4-b]pyridines have been reported to possess neuroprotective effects and are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Rao et al. (2023)Antitubercular activityDemonstrated effective inhibition of M. tuberculosis with specific derivatives showing promising binding affinity to pantothenate synthetase .
El-Gohary & Shaaban (2020)Anticancer propertiesReported inhibition of key kinases and induction of apoptosis in various cancer cell lines .
Kumar et al. (2019)Anti-inflammatory effectsFound significant reduction in TNF-α and IL-6 levels in treated models .

Q & A

Basic: What synthetic routes are commonly employed to prepare pyrazolo[3,4-b]pyridine derivatives, and how can they be optimized for the target compound?

Answer:
Pyrazolo[3,4-b]pyridine cores are typically synthesized via cyclocondensation or multi-component reactions. For example, the Biginelli reaction—a one-pot condensation of aldehydes, β-ketoesters, and thioureas—has been adapted to form fused pyrimidine-pyrazole systems . Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetic acid), temperature (reflux vs. room temperature), and catalysts (e.g., iodine for regioselective cyclization) . For the target compound, introducing the 4-methoxybenzyl group may require protecting group strategies to avoid competing side reactions during alkylation steps .

Advanced: How can regioselectivity challenges in the introduction of the 4-methoxybenzyl substituent be systematically addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors. In N-substituted pyrazolo-pyridines, the 1-position is often targeted via nucleophilic substitution or alkylation. For example, in analogous systems, alkylation with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) favors substitution at the pyrazole nitrogen due to its higher nucleophilicity compared to pyridine nitrogens . Monitoring reaction progress via LC-MS and isolating intermediates (e.g., azido precursors) can help mitigate cross-reactivity .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of the target compound?

Answer:

NMR : ¹H/¹³C NMR can resolve the pyrazole and pyridine ring systems, with characteristic shifts for the 4-chloro (δ ~140–150 ppm in ¹³C) and 4-methoxybenzyl groups (δ ~3.8 ppm for OCH₃ in ¹H) .

X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides unambiguous confirmation of regiochemistry, as demonstrated for ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate .

HRMS : High-resolution mass spectrometry validates molecular formula accuracy, particularly for halogenated derivatives .

Advanced: How can contradictory spectral data arising from tautomerism or polymorphism be resolved?

Answer:
Tautomerism in pyrazolo-pyridines can lead to ambiguous NMR signals. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria .
  • Compare experimental data with DFT-calculated chemical shifts for tautomeric forms .
  • For polymorphism, use powder XRD to identify crystalline phases and DSC/TGA to assess thermal stability .

Basic: What safety protocols are recommended for handling hazardous intermediates during synthesis?

Answer:

  • Chloroacetamide intermediates : Use fume hoods and PPE (gloves, goggles) due to toxicity.
  • Azido compounds : Avoid shock or friction; store in inert solvents (e.g., THF) at low temperatures .
  • Waste management : Segregate halogenated byproducts (e.g., 4-chloro derivatives) and dispose via certified hazardous waste services .

Advanced: How can computational methods (e.g., DFT) guide the design of analogs with enhanced bioactivity?

Answer:

  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) to assess reactivity. For example, the electron-withdrawing 4-chloro group may enhance electrophilic substitution at the pyridine ring .
  • Molecular docking : Screen analogs against target proteins (e.g., kinases) to prioritize synthesis. Pyrazolo[3,4-b]pyridines have shown affinity for ATP-binding pockets, suggesting modifications at the 5-carboxylate position .

Basic: What are the key considerations for scaling up laboratory-scale syntheses of pyrazolo-pyridine derivatives?

Answer:

  • Solvent selection : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported iodine) to improve yield and reduce waste .
  • Process monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress in real time .

Advanced: What mechanistic insights explain the role of iodine in regioselective cyclization during pyrazole fusion?

Answer:
Iodine acts as a Lewis acid, polarizing the azide group and facilitating [3+2] cycloaddition with alkynes or nitriles. In pyrazolo[3,4-b]pyridines, this promotes cyclization at the 3,4-position over alternative sites, as observed in the synthesis of pyrazolo[3,4-c]pyrazoles . Kinetic studies (e.g., time-resolved NMR) can further elucidate transition-state stabilization by iodine .

Basic: How can substituent effects at the 4-methoxybenzyl group influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : The 4-methoxybenzyl group increases logP, enhancing membrane permeability.
  • Electronic effects : Methoxy’s electron-donating nature stabilizes the pyrazole ring, altering redox potentials (e.g., cyclic voltammetry data) .
  • Steric effects : Bulky substituents at the 1-position may hinder π-stacking in crystalline forms, affecting solubility .

Advanced: What strategies are effective in resolving low yields during the final esterification step?

Answer:

  • Activation of carboxylic acids : Use coupling agents like DCC/DMAP or employ Steglich conditions for ester formation .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields (e.g., from 50% to 85% in 30 minutes) .
  • Protection/deprotection : Temporarily protect reactive sites (e.g., chloro groups) with TMSCl to prevent side reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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